molecular formula C6H10BrFO2 B6246757 6-(bromomethyl)-6-fluoro-1,4-dioxepane CAS No. 2408974-27-4

6-(bromomethyl)-6-fluoro-1,4-dioxepane

Cat. No.: B6246757
CAS No.: 2408974-27-4
M. Wt: 213.04 g/mol
InChI Key: YNJIUBXNTRDBQW-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-6-fluoro-1,4-dioxepane is an organic compound characterized by a seven-membered ring containing two oxygen atoms, a bromomethyl group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(bromomethyl)-6-fluoro-1,4-dioxepane typically involves the following steps:

    Formation of the Dioxepane Ring: The initial step involves the formation of the 1,4-dioxepane ring. This can be achieved through the cyclization of appropriate diols or dihalides under acidic or basic conditions.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions. For instance, the reaction of the dioxepane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) can yield the bromomethyl derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxides, and amines.

    Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids. Reduction reactions can also occur, converting the bromomethyl group to a methyl group.

    Fluorine Chemistry: The fluorine atom can participate in various reactions, including nucleophilic substitution and elimination reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, and primary amines are commonly used nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.

Major Products

    Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, and amines.

    Oxidation Products: Aldehydes and carboxylic acids.

    Reduction Products: Methyl derivatives.

Scientific Research Applications

6-(Bromomethyl)-6-fluoro-1,4-dioxepane has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those requiring a dioxepane ring structure.

    Material Science: The compound’s unique structure makes it useful in the development of novel polymers and materials with specific properties.

    Organic Synthesis:

Mechanism of Action

The mechanism by which 6-(bromomethyl)-6-fluoro-1,4-dioxepane exerts its effects depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. The fluorine atom can influence the reactivity and stability of the compound through its electron-withdrawing effects.

Comparison with Similar Compounds

Similar Compounds

    6-(Chloromethyl)-6-fluoro-1,4-dioxepane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    6-(Bromomethyl)-6-chloro-1,4-dioxepane: Contains both bromomethyl and chloromethyl groups.

    6-(Hydroxymethyl)-6-fluoro-1,4-dioxepane: Features a hydroxymethyl group instead of a bromomethyl group.

Uniqueness

6-(Bromomethyl)-6-fluoro-1,4-dioxepane is unique due to the presence of both a bromomethyl group and a fluorine atom, which confer distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups within a dioxepane ring makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

2408974-27-4

Molecular Formula

C6H10BrFO2

Molecular Weight

213.04 g/mol

IUPAC Name

6-(bromomethyl)-6-fluoro-1,4-dioxepane

InChI

InChI=1S/C6H10BrFO2/c7-3-6(8)4-9-1-2-10-5-6/h1-5H2

InChI Key

YNJIUBXNTRDBQW-UHFFFAOYSA-N

Canonical SMILES

C1COCC(CO1)(CBr)F

Purity

95

Origin of Product

United States

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